N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a chemical compound with intriguing properties and applications. Its complex structure, combining a pyrazole ring and an oxolane moiety linked to a methoxypyridine group, makes it a significant subject in the realms of chemistry and pharmacology.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10(2)13-8-14(21-20-13)17(22)19-12-6-7-24-16(12)11-4-5-15(23-3)18-9-11/h4-5,8-10,12,16H,6-7H2,1-3H3,(H,19,22)(H,20,21)/t12-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOIVJNFRBMJD-BLLLJJGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving the condensation of intermediate compounds. The preparation begins with the formation of the oxolane moiety via a cyclization reaction. Next, the pyrazole ring is introduced through a cyclocondensation reaction. Finally, the methoxypyridine group is attached via a coupling reaction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized through the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxypyridine group, leading to the formation of various oxidized derivatives.
Reduction: : The pyrazole ring can be reduced under specific conditions, altering its electronic properties.
Substitution: : The methoxypyridine group can be subjected to nucleophilic substitution reactions, providing a pathway to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst is often used.
Substitution: : Nucleophiles such as sodium hydride or organometallic reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxypyridine derivatives, while substitution can introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
This compound is studied for its potential biological activities. It has shown promise as a modulator of specific biological pathways, which could be leveraged in drug discovery and development.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have applications in treating certain diseases due to its interaction with specific molecular targets.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity, which can alter cellular processes and biochemical pathways. For example, it may inhibit an enzyme's activity, leading to downstream effects on cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(5-Methoxypyridin-3-yl)oxolan-3-yl]-5-methyl-1H-pyrazole-3-carboxamide
N-[(2R,3S)-2-(4-Methoxypyridin-3-yl)oxolan-3-yl]-5-ethyl-1H-pyrazole-3-carboxamide
These compounds share structural similarities but differ in the substituents on the pyrazole ring and the pyridine group.
Uniqueness
What sets N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypyridine group, in particular, offers distinct advantages in terms of binding affinity and specificity to molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
